
Totrombopag
Overview
Description
Totrombopag is an orally bioavailable, nonpeptide, small-molecule thrombopoietin receptor agonist. It induces the proliferation and differentiation of megakaryocytes and progenitor cells, ultimately increasing the production of platelets. This compound has been developed for the treatment of immune thrombocytopenic purpura .
Preparation Methods
Totrombopag can be synthesized through various synthetic routes. One common method involves the reaction of 1H-pyrazole-4,5-dione with 3,4-dimethylphenyl and 3-methyl groups, followed by the addition of a hydrazone group. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Totrombopag undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Immune Thrombocytopenia (ITP)
Totrombopag has been evaluated extensively in clinical trials for its efficacy in treating chronic ITP. In a Phase III study, it was found that patients receiving this compound achieved significant increases in platelet counts compared to placebo, demonstrating a response rate of approximately 40% over an 8-week period . The drug's ability to maintain platelet counts above 50 x 10^9/L was observed consistently throughout treatment.
Table 1: Efficacy of this compound in ITP Clinical Trials
Study | Patient Cohort | Response Rate (%) | Duration of Treatment |
---|---|---|---|
PETIT2 | Pediatric ITP patients | 39.7% vs. 3.4% (placebo) | 8 weeks |
EXTEND | Adults with chronic ITP | 85.8% achieved response | Up to 8.76 years |
Combination Therapy
Recent studies have explored the use of this compound in combination with other therapies, such as cyclosporine, for patients refractory to standard treatments. A study involving patients who had previously failed multiple therapies showed promising results when combining this compound with low-dose cyclosporine, suggesting improved outcomes for this difficult-to-treat population .
Safety Profile
The safety profile of this compound has been assessed across various studies, revealing that adverse events are generally consistent with those observed in other thrombopoietin receptor agonists. Common adverse events include nasopharyngitis and respiratory infections, with serious adverse events occurring at similar rates as placebo groups . Long-term studies indicate that significant complications such as thromboembolic events and hepatobiliary issues are infrequent .
Case Study: Efficacy in Pediatric Patients
In a clinical trial focused on pediatric patients with chronic ITP, this compound demonstrated a significant increase in platelet counts and was well-tolerated among participants who had previously failed standard therapies. The results indicated that nearly 40% of participants achieved a sustained platelet response over the treatment period, marking an important advancement for treatment options in this demographic .
Case Study: Long-term Use
A long-term follow-up study (EXTEND) evaluated the effects of this compound over several years in adults with chronic ITP. The study reported sustained increases in platelet counts and a notable reduction in bleeding episodes among participants . This underscores the potential for this compound to provide lasting benefits for patients requiring ongoing management of their condition.
Mechanism of Action
Totrombopag exerts its effects by binding to and activating the thrombopoietin receptor (TPO-R) on the surface of megakaryocytes and progenitor cells. This activation triggers intracellular signaling pathways, including the phosphorylation of STAT and JAK proteins, leading to the proliferation and differentiation of these cells. Unlike other thrombopoietin receptor agonists, this compound does not activate the AKT pathway .
Comparison with Similar Compounds
Totrombopag is unique among thrombopoietin receptor agonists due to its specific molecular structure and mechanism of action. Similar compounds include:
Eltrombopag: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Micafungin: An antifungal medication that has shown potential as a repurposed compound targeting the RNA-dependent RNA polymerase of respiratory syncytial virus.
This compound’s uniqueness lies in its nonpeptide structure and its ability to selectively activate specific signaling pathways without affecting others, making it a valuable tool in both research and clinical settings.
Biological Activity
Totrombopag is a synthetic thrombopoietin receptor agonist that plays a significant role in the treatment of conditions characterized by low platelet counts, such as chronic immune thrombocytopenia (ITP) and aplastic anemia. This article delves into the biological activity of this compound, emphasizing its mechanism of action, pharmacokinetics, clinical efficacy, and potential implications in therapeutic applications.
This compound functions primarily by binding to the thrombopoietin receptor (TPO-R), stimulating megakaryocyte proliferation and differentiation, which in turn enhances platelet production. This mechanism is crucial for patients suffering from thrombocytopenia. The binding affinity and functional effects of this compound have been investigated through various assays.
Key Findings on Mechanism
- Binding Affinity : this compound exhibits a high binding affinity to TPO-R, which is essential for its efficacy in stimulating platelet production. In comparative studies, the binding affinity (KD value) of this compound was found to be similar to that of other TPO-R agonists like romiplostim and eltrombopag .
- Signal Transduction : Upon activation of TPO-R, this compound triggers multiple intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for megakaryocyte maturation and platelet release .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties that enhance its therapeutic potential:
- Bioavailability : It has excellent oral bioavailability with peak plasma concentrations occurring 2-6 hours post-administration.
- Half-Life : The half-life ranges from 21 to 32 hours, allowing for once-daily dosing in clinical settings .
- Protein Binding : Over 99% of this compound is bound to plasma proteins, indicating a low volume of distribution and prolonged action.
Clinical Efficacy
Numerous studies have assessed the efficacy of this compound in increasing platelet counts among patients with ITP and other related conditions.
Case Studies and Clinical Trials
- Efficacy in ITP : In a clinical trial involving patients with chronic ITP, those treated with this compound showed significant increases in platelet counts compared to placebo groups. Specifically, 89% achieved a platelet count ≥30 × 10^9/L within the first treatment cycle .
- Treatment-Free Response : Approximately 18% of patients achieved a treatment-free response (TFR), defined as maintaining platelet counts ≥30 × 10^9/L for three months post-treatment cessation .
- Safety Profile : The safety profile of this compound has been comparable to other TPO-R agonists, with manageable side effects reported in clinical studies.
Comparative Efficacy Table
Parameter | This compound | Eltrombopag | Romiplostim |
---|---|---|---|
Binding Affinity (KD) | Similar to other TPO-R agonists | Similar | Similar |
Peak Plasma Concentration | 2-6 hours | 2-6 hours | 3-5 hours |
Half-Life | 21-32 hours | 5-9 hours | 3 days |
Platelet Count Response | 89% ≥30 × 10^9/L | Varies by study | Varies by study |
Treatment-Free Response | 18% | Varies by study | Varies by study |
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory effects of this compound beyond platelet production:
- Regulatory B Cells : Treatment with this compound has been associated with increased numbers of regulatory B cells, which play a role in immune response modulation .
- Monocyte Function : There is evidence suggesting that this compound can alter monocyte-derived macrophage activity, reducing their phagocytic capacity on opsonized platelets .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Totrombopag in thrombocytopenia treatment?
this compound is a thrombopoietin receptor agonist (TPO-RA) that binds to the transmembrane domain of the TPO receptor, activating intracellular signaling pathways (e.g., JAK/STAT) to stimulate megakaryocyte proliferation and platelet production. Its structure includes a biphenyl tetrazole moiety critical for receptor interaction, as detailed in its chemical formula (C₂₅H₂₁N₈O₂·C₅H₁₄NO) . Researchers should validate receptor-binding assays using techniques like surface plasmon resonance (SPR) or competitive radioligand binding studies to confirm specificity.
Q. How does this compound’s pharmacokinetic profile influence dosing strategies in preclinical models?
this compound exhibits dose-dependent absorption and hepatic metabolism via cytochrome P450 enzymes, requiring adjustments in animal models with impaired liver function. Researchers should use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor plasma concentrations and correlate them with platelet counts. Non-compartmental analysis (NCA) is recommended for calculating AUC and half-life in rodents .
Q. What are the structural determinants of this compound’s stability under varying pH conditions?
Stability studies indicate that this compound degrades in acidic environments (pH < 4) due to hydrolysis of its tetrazole ring. Researchers should perform forced degradation studies (e.g., 0.1N HCl, 40°C) and analyze degradation products via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s efficacy across thrombocytopenia subtypes (e.g., chemotherapy-induced vs. immune thrombocytopenia)?
Conflicting efficacy data often arise from differences in patient pathophysiology (e.g., bone marrow suppression vs. autoimmune destruction). To resolve this, employ stratified subgroup analyses in clinical trials or use in vitro models (e.g., patient-derived megakaryocytes) to isolate disease-specific mechanisms . Meta-regression of pooled trial data can also identify covariates (e.g., baseline platelet counts) influencing outcomes .
Q. What experimental designs minimize bias in long-term safety studies of this compound?
Use double-blind, placebo-controlled trials with centralized adjudication of adverse events (AEs). For observational studies, apply propensity score matching to balance confounders (e.g., age, comorbidities). Predefine statistical thresholds for AE reporting (e.g., p < 0.01 for rare events) to avoid Type I errors .
Q. How should researchers optimize dose-escalation protocols to mitigate hepatotoxicity risks?
Implement adaptive trial designs with Bayesian pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust doses in real-time based on liver enzyme levels (ALT/AST). Include stopping rules (e.g., ALT > 3× ULN) and monitor bilirubin via repeated-measures ANOVA .
Q. What methodologies validate this compound’s target engagement in heterogenous cell populations?
Single-cell RNA sequencing (scRNA-seq) can identify receptor expression variability in megakaryocyte progenitors. Combine this with phospho-flow cytometry to quantify STAT5 activation in specific subsets. Use CRISPR-Cas9 knockouts to confirm pathway specificity .
Q. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
Discrepancies may arise from plasma protein binding or off-target effects. Conduct equilibrium dialysis to measure free drug concentrations and compare with in vitro IC₅₀ values. Use knockout murine models to assess contributions of alternative pathways (e.g., TGF-β) .
Q. Methodological Guidelines
- Data Precision : Report numerical data to one decimal beyond instrument precision (e.g., LC-MS/MS results as 12.3 ± 0.5 ng/mL) .
- Ethical Compliance : Document risk-minimization strategies (e.g., liver function monitoring every 2 weeks) in IRB protocols .
- Statistical Rigor : Predefine primary endpoints and avoid post hoc analyses unless corrected for multiplicity (e.g., Bonferroni adjustment) .
Properties
Molecular Formula |
C25H22N8O2 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,22,34H,1-3H3,(H,28,29,31,32) |
InChI Key |
KWJKFQSAMABKBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB559448; SB 559448; SB-559448; LGD-4665; LGD4665; LGD 4665; GSK2285921; GSK-2285921; GSK 2285921; C116875; Totrombopag. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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